2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
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Overview
Description
Benzamides are a class of compounds that contain a benzene ring attached to an amide group. They are used in a variety of applications, including as building blocks in organic synthesis and as pharmaceuticals .
Synthesis Analysis
The synthesis of benzamides typically involves the reaction of a benzoyl chloride with an amine. The specific synthesis route for your compound would depend on the exact structure and the availability of starting materials .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and an amine, and reactions with Grignard reagents to form ketones .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of techniques, including melting point determination, solubility testing, and spectroscopic analysis .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN3O3S/c1-20-14-7-6-11(18)10-15(14)21(25(20,23)24)9-8-19-16(22)12-4-2-3-5-13(12)17/h2-7,10H,8-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIUQXKVTUIOFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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